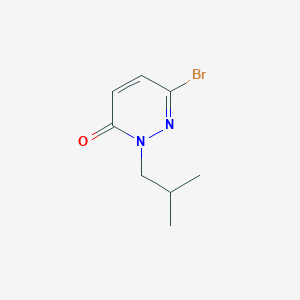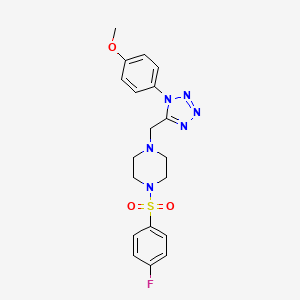![molecular formula C20H16ClN3O3S B2874476 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1224014-45-2](/img/structure/B2874476.png)
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide" is a synthetic organic compound characterized by its complex heterocyclic structure. The presence of a benzothieno pyrimidinone core, substituted with a chloro group and a methoxy-methylphenyl acetamide moiety, suggests diverse chemical reactivity and potential for various scientific applications.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, this compound can be used as an intermediate for synthesizing other complex molecules, especially in the development of heterocyclic compounds with potential pharmaceutical activities.
Biology: Its structural complexity suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding, especially in pathways involving pyrimidinone derivatives.
Medicine: With appropriate modifications, derivatives of this compound might be explored for pharmaceutical applications, including anticancer, antiviral, or anti-inflammatory activities. The structural diversity offers a rich scaffold for drug discovery.
Industry: In materials science, it could be investigated for its properties as a component in the development of novel polymers or advanced materials due to its stability and reactivity profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. A typical synthetic route includes:
Formation of the Benzothieno Pyrimidinone Core: : Starting from a 2-aminobenzothiophene, undergoes cyclization with a suitable carboxylic acid derivative to form the benzothieno pyrimidinone structure.
Chlorination: : Introduction of the chloro group at the 9th position using chlorinating agents like thionyl chloride (SOCl2) under controlled conditions.
Amide Formation: : Coupling the intermediate with 2-methoxy-5-methylphenylacetic acid using coupling reagents such as carbodiimides to form the final acetamide structure.
Industrial Production Methods: For large-scale production, continuous flow chemistry techniques can be employed to streamline the process, enhance yield, and ensure reproducibility. Automation and optimization of each step can lead to efficient industrial synthesis, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Oxidation: : The methoxy group can undergo oxidation to form aldehydes or carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : The ketone group within the benzothieno pyrimidinone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : The chloro group allows for nucleophilic substitution reactions, making it a useful intermediate for further functionalization.
Oxidation: : KMnO4, CrO3, mild acidic or basic conditions.
Reduction: : NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: : Nucleophiles like amines, thiols, or alkoxides in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: : Methoxy group oxidation products include aldehydes or acids.
Reduction: : Reduced alcohol derivatives of the ketone group.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism by which this compound exerts its effects would largely depend on its biological target. Potential mechanisms include:
Enzyme Inhibition: : Binding to the active site of enzymes, blocking their activity.
Receptor Modulation: : Interacting with cell surface receptors, influencing signal transduction pathways.
DNA Intercalation: : Intercalating into DNA strands, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(9-chloro-4-oxoquinoline-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide: : Similar structure with a quinoline core.
2-(9-chloro-4-oxobenzothiazole-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide: : Benzothiazole core instead of benzothiophene.
Uniqueness: Compared to its analogs, the compound with the benzothieno pyrimidinone core may exhibit unique electronic properties and steric interactions due to the specific arrangement of heteroatoms and substituents. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specialized applications.
That’s quite the mouthful, huh? Anything in there you want to go deeper into?
Propriétés
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11-6-7-14(27-2)13(8-11)23-16(25)9-24-10-22-18-17-12(21)4-3-5-15(17)28-19(18)20(24)26/h3-8,10H,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHURRTVMHRSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
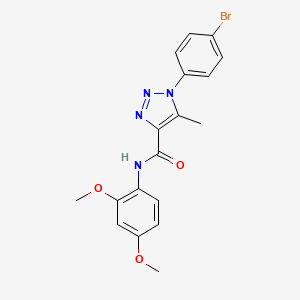
![2-Methyl-2-[2-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2874396.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2874397.png)
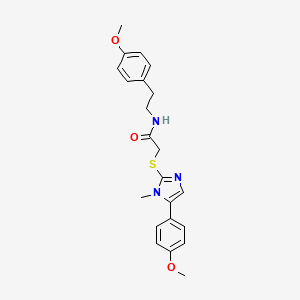
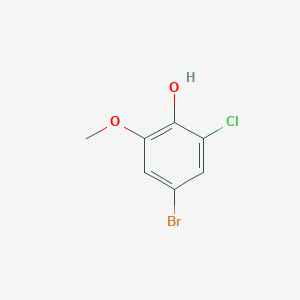
![Methyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2874401.png)
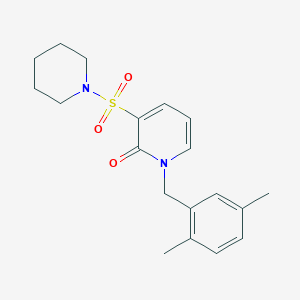
![N-[(2,6-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2874404.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2874405.png)
![N-({[2,3'-bipyridine]-3-yl}methyl)-3-(4-fluorophenoxy)benzamide](/img/structure/B2874406.png)
![N-(2-methoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2874407.png)
![3-Chloro-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2874408.png)
